molecular formula C20H16N4O3S2 B2766704 N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide CAS No. 923173-00-6

N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2766704
CAS No.: 923173-00-6
M. Wt: 424.49
InChI Key: CYCWMCFUJBVUQH-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a type of heterocyclic compound . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by the substituents on the thiazole ring .

Scientific Research Applications

Heterocyclic Synthesis

N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide is involved in the synthesis of various heterocyclic compounds. For example, it plays a role in the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which can lead to the formation of diverse derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Antituberculosis Activity

This compound is also significant in the design and synthesis of novel inhibitors for Mycobacterium tuberculosis. Derivatives synthesized from aryl thioamides have shown promising activity against this bacterium in vitro, indicating potential applications in antituberculosis treatments (Jeankumar et al., 2013).

Electrochemical and Electrochromic Properties

Research has been conducted on thiophene derivatives for their electrochemical and electrochromic properties. Such studies are crucial for the development of materials with potential applications in electronic devices. The derivatives' fluorescent properties and their behavior during electrochemical polymerization have been a focus of study (Coelho et al., 2015).

Crystal Structure Analysis

The compound is also involved in understanding the packing structure of thiophene derivatives. The impact of functional groups and intermolecular forces on these structures is crucial for designing materials with specific properties. This research has implications in materials science, particularly in the synthesis of new materials (Bettencourt-Dias et al., 2005).

Anticancer Activity

Additionally, derivatives of this compound have been studied for their potential anticancer activities. The synthesis of new heterocycles using this compound as a precursor has shown promising results in inhibiting cancer cell lines, indicating potential therapeutic applications (Abdel-Motaal et al., 2020).

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c1-2-14-4-3-5-15-18(14)22-20(29-15)23(12-13-8-10-21-11-9-13)19(25)16-6-7-17(28-16)24(26)27/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCWMCFUJBVUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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